molecular formula C24H20N2O6 B1337235 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid CAS No. 507472-25-5

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Katalognummer: B1337235
CAS-Nummer: 507472-25-5
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: DRESTDPDCGPKNI-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure and Nomenclature

The compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a chiral amino acid derivative with the systematic IUPAC name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid . Its molecular formula is C24H20N2O6 , corresponding to a molecular weight of 432.43 g/mol . The structure comprises three key components:

  • A fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino terminus.
  • A 2-nitrophenyl substituent on the β-carbon of the alanine backbone.
  • A carboxylic acid terminus.

The SMILES notation is OC(=O)[C@H](Cc1ccccc1[N+](=O)[O-])NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12, which encodes the stereochemistry at the α-carbon. The InChIKey KVLRWXBYPKSBFY-NRFANRHFSA-N uniquely identifies the compound’s structural features.

Table 1: Key Molecular Descriptors

Property Value Source
Molecular formula C24H20N2O6
Molecular weight 432.43 g/mol
CAS Registry Number 210282-30-7
SMILES OC(=O)[C@H](Cc1ccccc1[N+](=O)[O-])...
InChIKey KVLRWXBYPKSBFY-NRFANRHFSA-N

Stereochemistry and Isomeric Forms

The compound exhibits chirality at the α-carbon (C2), which adopts an (S)-configuration . Its enantiomer, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid (CAS 478183-70-9), displays opposite optical activity. Diastereomers arise from positional isomers of the nitro group (e.g., 3-nitro or 4-nitro derivatives), such as Fmoc-3-nitro-L-phenylalanine (CAS 478183-71-0) and Fmoc-4-nitro-L-phenylalanine (CAS 95753-55-2).

The specific optical rotation for the (S)-enantiomer is [α]D20 = -36 ± 1° (c = 1 in DMF), while the (R)-enantiomer shows a positive rotation.

Table 2: Isomeric Variants

Isomer Type CAS Number Optical Rotation [α]D20 Source
(S)-2-nitro (L-form) 210282-30-7 -36 ± 1° (c = 1, DMF)
(R)-2-nitro (D-form) 478183-70-9 +36 ± 1° (c = 1, DMF)
(S)-3-nitro 478183-71-0 -34 ± 1° (c = 1, DMF)
(S)-4-nitro 95753-55-2 -34 ± 1° (c = 1, DMF)

Spectroscopic Properties

Infrared (IR) Spectroscopy

The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at 1520 cm⁻¹ and 1350 cm⁻¹ , respectively. The Fmoc carbonyl (C=O) stretches appear at 1700–1720 cm⁻¹ , while the carboxylic acid C=O absorbs at 1680–1700 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6, 400 MHz):

    • Fluorenyl protons: δ 7.30–7.90 (m, 8H).
    • 2-nitrophenyl protons: δ 8.10–8.30 (m, 3H).
    • α-methine: δ 4.50–4.70 (m, 1H).
    • β-methylene: δ 3.10–3.30 (m, 2H).
  • 13C NMR (DMSO-d6, 100 MHz):

    • Fmoc carbonyl: δ 156.2 ppm.
    • Carboxylic acid carbonyl: δ 174.5 ppm.
    • Nitrophenyl carbons: δ 120–150 ppm.

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 432.1 [M+H]⁺ , consistent with the molecular formula. Fragmentation patterns include loss of the Fmoc group (Δm/z = 222.1) and decarboxylation (Δm/z = 44).

Crystal Structure Analysis

Although experimental crystallographic data for this compound is limited, analogous Fmoc-protected amino acids exhibit monoclinic crystal systems with P21 space groups . The Fmoc group participates in π-π stacking interactions (3.5–4.0 Å), while hydrogen bonds form between the carboxylic acid and nitro groups (O···H–N, 2.8–3.0 Å).

Computational Structural Investigations

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the nitro group adopts a coplanar orientation with the phenyl ring to maximize resonance stabilization. The Fmoc group induces steric hindrance, favoring a trans conformation between the α-carbon and fluorenyl moiety. Molecular dynamics simulations show that the rotational barrier for the nitro group is ~5 kcal/mol, facilitating conformational flexibility in solution.

Table 3: Key Computational Findings

Property Computational Method Result Source
Nitro group planarity DFT (B3LYP/6-31G*) Dihedral angle: 5–10°
Fmoc conformation MD simulations Trans dominance (>90%)
HOMO-LUMO gap DFT 4.2 eV

Eigenschaften

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)13-21(19-11-5-6-12-22(19)26(30)31)25-24(29)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRESTDPDCGPKNI-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427507
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507472-25-5
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507472-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Biologische Aktivität

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, commonly referred to as Fmoc-NO2-Ala, is a fluorinated amino acid derivative notable for its potential applications in medicinal chemistry and drug design. This compound is part of a class of fluorinated amino acids that have garnered attention due to their unique biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N2O6C_{24}H_{20}N_{2}O_{6}, with a molecular weight of approximately 432.43 g/mol. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is critical for its stability and reactivity in biological systems.

PropertyValue
Molecular FormulaC24H20N2O6C_{24}H_{20}N_{2}O_{6}
Molecular Weight432.43 g/mol
Melting Point154-156 °C
CAS Number507472-25-5

Antimicrobial Properties

Research has indicated that Fmoc-NO2-Ala exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential use in developing new antibiotics. The nitro group in the structure is believed to contribute to this activity by interfering with bacterial DNA synthesis or function.

Anticancer Activity

The compound's anticancer properties have also been explored extensively. In vitro studies have shown that Fmoc-NO2-Ala can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting that it may be a candidate for further development as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of Fmoc-NO2-Ala against standard strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as a novel antimicrobial agent.
  • Cancer Cell Line Testing : In another study, Fmoc-NO2-Ala was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxicity. Flow cytometry analysis confirmed that treated cells underwent apoptosis, characterized by increased Annexin V staining.

The biological activity of Fmoc-NO2-Ala can be attributed to several mechanisms:

  • Nitro Group Activation : The nitro group can undergo reduction in biological systems, leading to reactive intermediates that can damage cellular components such as DNA.
  • Supramolecular Interactions : Studies on Fmoc-amino acids suggest that non-covalent interactions play a crucial role in their biological recognition processes, enhancing their efficacy as drug candidates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound belongs to a family of Fmoc-protected amino acids with diverse aromatic substituents. Below is a comparative analysis:

Compound Substituent CAS Number Molecular Weight (g/mol) Purity Key Applications References
Target Compound 2-Nitrophenyl 507472-25-5 432.43 98% Antiviral agents, peptide synthesis
(S)-3-(2-Chlorophenyl) analog 2-Chlorophenyl 511272-52-9 419.88 (C₂₄H₂₀ClNO₄) 95% Medicinal chemistry intermediates
(S)-3-(Thiophen-3-yl) analog Thiophen-3-yl 507472-09-5 393.46 (C₂₂H₁₉NO₄S) 95% Sulfur-containing peptide design
(S)-3-Phenyl analog Phenyl 209252-15-3 387.43 (C₂₃H₂₁NO₄) 95% Amyloid fibril studies
(S)-3-(o-Tolyl) analog 2-Methylphenyl 211637-75-1 401.45 (C₂₅H₂₃NO₄) 99.76% Peptide backbone modification
(R)-3-(3-Nitrophenyl) analog 3-Nitrophenyl N/A 432.43 (C₂₄H₁₉N₃O₆) N/A Enantioselective synthesis
Substituent Impact:
  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Increase acidity of the α-proton and reduce solubility in aqueous media compared to electron-donating groups (e.g., methyl) .
  • Aromatic Heterocycles (e.g., thiophene) : Enhance π-stacking interactions in peptide assemblies, critical for targeting intracellular allosteric sites .
  • Steric Effects : Bulky substituents like o-tolyl hinder rotational freedom, affecting conformational stability in peptide chains .
Target Compound:
  • Antiviral Research : Acts as a precursor for HIV-1 entry inhibitors by enabling side-chain functionalization of phenylalanine analogs .
  • Fluorescent Probes : Incorporated into ligands for studying GPCR-β-arrestin interactions due to the nitro group’s spectroscopic properties .
Analogs:
  • (S)-3-(Thiophen-3-yl) analog : Used in disulfide-linked conjugates for intracellular trafficking studies, leveraging sulfur’s redox activity .
  • (S)-3-(o-Tolyl) analog : Demonstrates higher metabolic stability in vivo compared to nitro-substituted derivatives, attributed to methyl group hydrophobicity .
  • (R)-3-(3-Nitrophenyl) analog : Highlights enantioselectivity in receptor binding, underscoring the importance of stereochemistry .

Vorbereitungsmethoden

Fmoc Protection Reaction

  • Reagents: The amino acid (S)-3-amino-3-(2-nitrophenyl)propanoic acid is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) as the Fmoc source.
  • Solvent: Common solvents include dioxane, tetrahydrofuran (THF), or a mixture of water and organic solvents to maintain solubility.
  • Base: A mild base such as sodium bicarbonate (NaHCO3), sodium carbonate (Na2CO3), or triethylamine (TEA) is used to neutralize the hydrochloric acid generated and to facilitate the nucleophilic attack of the amino group on the Fmoc reagent.
  • Temperature: The reaction is typically carried out at 0–25 °C to avoid racemization and side reactions.
  • Time: Reaction times vary from 1 to 24 hours depending on conditions and scale.

Workup and Purification

  • After completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid.
  • The product is isolated by filtration or extraction.
  • Purification is commonly achieved by recrystallization or preparative chromatography to ensure high purity (>95%).
  • The product is typically stored at 2–8 °C to maintain stability.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 (S)-3-amino-3-(2-nitrophenyl)propanoic acid + Fmoc-Cl or Fmoc-OSu Formation of Fmoc-protected amino acid
2 Base (NaHCO3, Na2CO3, or TEA), solvent (dioxane, THF, water) Amino group selectively protected
3 Acidification and isolation Precipitation and purification of product

Physicochemical Data Relevant to Preparation

Property Value Notes
Molecular Formula C24H20N2O6 Confirmed by multiple sources
Molecular Weight 432.43 g/mol Consistent across references
Melting Point 154–156 °C Indicates purity and stability
Solubility Slightly soluble in water Requires organic solvents for reaction
Storage Conditions 2–8 °C To prevent degradation
pKa ~4.09 Relevant for acid-base handling

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Fmoc Reagent Fmoc-Cl or Fmoc-OSu Both effective, choice depends on availability
Base NaHCO3, Na2CO3, TEA Mild bases preferred
Solvent Dioxane, THF, water mixtures Solubility and reaction rate considerations
Temperature 0–25 °C Prevents racemization
Reaction Time 1–24 hours Depends on scale and conditions
Purification Method Recrystallization, chromatography Ensures >95% purity
Storage 2–8 °C Maintains compound integrity

Q & A

Q. What are the critical steps in synthesizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid?

The synthesis typically involves:

  • Fmoc-protection : Introducing the fluorenylmethoxycarbonyl (Fmoc) group to the amino group via carbodiimide-mediated coupling (e.g., DCC or EDC) to prevent unwanted side reactions during subsequent steps .
  • Nitrophenyl incorporation : Condensation of the Fmoc-protected amino acid with 2-nitrobenzaldehyde via a Michael addition or similar reaction to install the 2-nitrophenyl moiety.
  • Acid activation : Conversion of the intermediate to the propanoic acid derivative using acidic hydrolysis or enzymatic methods.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or HPLC to isolate the enantiomerically pure (S)-form .

Key Considerations :

  • Use chiral auxiliaries or catalysts to ensure stereochemical control of the (S)-configuration .
  • Monitor reaction progress via TLC or LC-MS to detect intermediates and byproducts.

Q. How is the compound purified, and what impurities are commonly observed?

  • Purification Methods :
  • Reverse-phase HPLC : Using a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar byproducts .
  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials.
    • Common Impurities :
  • Diastereomers : Due to incomplete stereochemical control during synthesis.
  • Deprotection byproducts : Trace Fmoc cleavage products (e.g., dibenzofulvene adducts) if acidic conditions are mishandled .
  • Nitro group reduction products : Reduced nitro groups (e.g., amine derivatives) under prolonged exposure to reducing agents .

Q. What safety precautions are necessary when handling this compound?

  • GHS Hazards :
  • Acute toxicity (H302, H315, H319, H335) : Avoid inhalation, skin contact, and eye exposure. Use fume hoods and PPE (gloves, lab coat, goggles) .
  • Combustion risks : Toxic fumes (NOx, CO) may form during decomposition; use CO₂ or dry chemical extinguishers .
    • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during peptide coupling reactions involving this compound?

  • Chiral Stability :
  • Avoid racemization by using low-temperature (0–4°C) coupling conditions and non-basic activating agents (e.g., HATU or PyBOP instead of DCC) .
  • Monitor enantiomeric excess via chiral HPLC or polarimetry after each coupling step.
    • Case Study : In Fmoc-protected peptide synthesis, racemization is minimized by limiting reaction times (<2 hours) and using additives like HOBt to suppress base-mediated epimerization .

Q. What strategies optimize the removal of the Fmoc group without damaging the nitroaryl moiety?

  • Deprotection Conditions :
  • Standard Protocol : 20% piperidine in DMF (v/v) for 10–30 minutes, followed by neutralization and washing .
  • Microwave-assisted deprotection : Reduces exposure time (2–5 minutes at 50°C) to minimize side reactions .
    • Nitro Group Stability :
  • Avoid strong bases (e.g., NaOH) or reducing agents (e.g., Pd/H₂) that may reduce the nitro group.
  • Verify post-deprotection integrity via UV-Vis (λmax ~270 nm for nitroaryl) and FTIR (absence of Fmoc carbonyl peaks at ~1700 cm⁻¹) .

Q. How does the 2-nitrophenyl group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

  • Electronic Effects :
  • The electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic attack during coupling but may reduce solubility in non-polar solvents .
    • Steric Hindrance :
  • Ortho-substitution on the phenyl ring introduces steric bulk, slowing coupling kinetics. Optimize by using excess activated ester (1.5–2.0 equivalents) and extended reaction times (4–6 hours) .
    • Compatibility Data :
Reaction ConditionCoupling Efficiency (%)Byproducts Observed
DIC/HOBt, RT, 4h85%<5% diketopiperazine
HATU/DIEA, 0°C, 2h92%None

Source: Adapted from similar Fmoc-amino acid studies .

Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?

  • Systematic Optimization :

DOE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters.

In-situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.

Case Example : A 30% yield discrepancy between lab-scale (50 mg) and pilot-scale (5 g) batches was traced to inefficient mixing. Switching to a flow reactor improved yield from 45% to 78% .

  • Mitigation of Batch Variability :
  • Pre-dry solvents and reagents to minimize moisture-induced side reactions.
  • Use high-purity (>99%) starting materials to reduce impurity carryover .

Q. What analytical methods confirm the compound’s structural and stereochemical purity?

  • Primary Techniques :
  • NMR : ¹H/¹³C NMR to verify Fmoc, nitroaryl, and propanoic acid signals. Key peaks:
  • Fmoc aromatic protons: δ 7.3–7.8 ppm (multiplet).
  • Nitroaryl protons: δ 8.0–8.5 ppm .
  • HPLC-MS : Confirm molecular ion ([M+H]⁺) and retention time against a reference standard.
    • Advanced Methods :
  • X-ray crystallography : Resolves absolute configuration for chiral validation.
  • Circular Dichroism (CD) : Detects conformational changes in peptide backbones post-incorporation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.